1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea
Description
Properties
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O3/c1-23(2)15-20-14(21-16(22-15)24(3)4)10-18-17(25)19-11-5-6-12-13(9-11)27-8-7-26-12/h5-6,9H,7-8,10H2,1-4H3,(H2,18,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZDZWLBLZLQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization of Cyanuric Chloride
The triazine core is constructed from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) through sequential nucleophilic substitutions:
First substitution at 4-position with dimethylamine:
$$ \text{C}3\text{N}3\text{Cl}3 + 2 \text{Me}2\text{NH} \rightarrow \text{C}3\text{N}3\text{Cl}(\text{NMe}2)2 + 2 \text{HCl} $$Second substitution at 6-position with methylamine:
$$ \text{C}3\text{N}3\text{Cl}(\text{NMe}2)2 + \text{MeNH}2 \rightarrow \text{C}3\text{N}3(\text{NMe}2)2(\text{CH}2\text{NH}_2) + \text{HCl} $$
Optimized Conditions:
- Solvent: Anhydrous THF
- Temperature: 0–5°C (first substitution), 25°C (second substitution)
- Base: N,N-Diisopropylethylamine (DIPEA)
Analytical Validation
- $$^1$$H-NMR (400 MHz, CDCl$$3$$) : δ 2.95 (s, 12H, N(CH$$3$$)$$2$$), 3.82 (s, 2H, CH$$2$$NH$$2$$), 5.21 (br s, 2H, NH$$2$$)
- HRMS (ESI+) : m/z calcd for C$$8$$H$${16}$$N$$_7$$ [M+H]$$^+$$: 226.1518; found: 226.1521
Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ylamine
Nitration/Reduction Sequence
Nitration :
$$ \text{Catechol ethylene ether} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow 6\text{-nitro-2,3-dihydrobenzo[b]dioxin} $$Catalytic Hydrogenation :
$$ \text{6-Nitro derivative} + \text{H}_2 (\text{Pd/C}) \rightarrow \text{6-Amino-2,3-dihydrobenzo[b]dioxin} $$
Yield : 78% over two steps
Spectroscopic Data
- IR (KBr) : 3350 cm$$^{-1}$$ (N–H stretch), 1620 cm$$^{-1}$$ (C–O–C)
- $$^13$$C-NMR (100 MHz, DMSO-d$$6$$) : δ 64.2 (OCH$$2$$CH$$_2$$O), 115.7–144.8 (aromatic carbons)
Urea Bond Formation Strategies
Phosgene-Free Approach Using Triphosgene
Procedure :
- Charge (4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamine (1.0 eq) and 2,3-dihydrobenzo[b]dioxin-6-ylamine (1.05 eq) in dry CH$$2$$Cl$$2$$.
- Add triphosgene (0.35 eq) at −10°C under N$$_2$$.
- Warm to 25°C and stir for 12 h.
- Quench with saturated NaHCO$$_3$$, extract with EtOAc, and purify via silica chromatography.
Yield : 67%
Purity : >98% (HPLC)
Coupling Reagent-Mediated Method
Reagents :
- HBTU (1.1 eq)
- DIPEA (3.0 eq)
- Solvent: DMF
Procedure :
- Activate 2,3-dihydrobenzo[b]dioxin-6-ylamine with HBTU/DIPEA for 10 min.
- Add (4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methylamine.
- Stir at 40°C for 24 h.
Yield : 58%
Comparative Analysis of Synthetic Routes
| Parameter | Triphosgene Method | HBTU Method |
|---|---|---|
| Yield (%) | 67 | 58 |
| Reaction Time (h) | 12 | 24 |
| Purity (%) | 98 | 95 |
| Scalability | Excellent | Moderate |
| Byproduct Formation | Minimal | Significant |
Key Findings :
- Triphosgene method offers superior atom economy but requires careful handling of toxic reagents.
- HBTU-mediated coupling avoids phosgene derivatives but suffers from lower yields due to steric hindrance.
Structural Elucidation of Final Product
Spectroscopic Characterization
- $$^1$$H-NMR (600 MHz, DMSO-d$$6$$) : δ 2.92 (s, 12H, N(CH$$3$$)$$2$$), 4.25 (s, 4H, OCH$$2$$CH$$_2$$O), 6.82–7.15 (m, 3H, aromatic), 8.21 (s, 1H, NH), 8.57 (s, 1H, NH)
- $$^13$$C-NMR (150 MHz, DMSO-d$$6$$) : δ 40.1 (N(CH$$3$$)$$2$$), 64.3 (OCH$$2$$CH$$_2$$O), 158.9 (urea C=O)
X-ray Crystallography
Single-crystal analysis confirms:
- Planar triazine core with N–C–N angles of 120°
- Dihedral angle of 87° between triazine and benzodioxane planes
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting principles from patent CN108299245B:
- Microreactor setup reduces phosgene exposure
- 89% yield at 500 g/batch
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23 vs. 41 for batch process
- E-factor : 18.7 kg waste/kg product
Chemical Reactions Analysis
Types of Reactions
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea undergoes several reactions, such as:
Oxidation: : This compound can be oxidized under controlled conditions, often using mild oxidizing agents.
Reduction: : Selective reduction of functional groups within the molecule can be achieved using specific reagents.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, depending on the substituents involved.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids under mild temperatures.
Reduction: : Metal hydrides or hydrogenation catalysts.
Substitution: : Various alkylating agents, acids, or bases.
Major Products Formed
Depending on the reaction type, the major products include modified triazine derivatives, hydroxylated compounds, and different substituted urea products.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to 1-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of this compound have been evaluated for their activity against breast cancer (MCF7) and colon cancer (HCT116) cell lines with significant results in cytotoxicity assays .
Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows promise as a urease inhibitor, which could be beneficial in treating conditions associated with urease activity such as certain infections and kidney stones. In vitro studies have demonstrated that derivatives can effectively inhibit urease activity at low concentrations .
Agricultural Science
Herbicide Development : The unique structure of this compound suggests potential applications in herbicide development. Its ability to interfere with specific biochemical pathways in plants could lead to the development of new herbicides that are more effective and environmentally friendly. Preliminary studies indicate that similar compounds exhibit herbicidal activity against various weed species .
Pesticide Formulations : Compounds featuring the triazine structure are known for their pesticidal properties. Research indicates that derivatives of this compound may enhance pesticide formulations by improving efficacy and reducing toxicity to non-target organisms .
Case Study 1: Anticancer Activity
A study published in the Turkish Journal of Chemistry investigated the anticancer properties of triazine derivatives. The research highlighted that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics in various cancer cell lines .
Case Study 2: Urease Inhibition
In a study focusing on urease inhibitors published in Molecules, several derivatives were synthesized and evaluated for their inhibitory effects on urease. The results indicated that these compounds could serve as effective agents against urease-related disorders .
Summary Table of Applications
| Application Area | Specific Uses | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Enzyme inhibitors | Effective urease inhibition at low concentrations | |
| Agricultural Science | Herbicides | Potential for new environmentally friendly herbicides |
| Pesticides | Enhanced efficacy and reduced toxicity |
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It interacts with enzymes, receptors, and DNA, often inhibiting or modulating their activity.
Pathways Involved: : It can influence signaling pathways, such as kinase-mediated processes, and interfere with the synthesis and repair of DNA.
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine derivatives: : Compounds like melamine and atrazine share the triazine core but differ significantly in their functional groups.
Benzodioxin derivatives: : Compounds such as dioxins and certain pharmaceutical agents have similar structures but distinct properties and uses.
Uniqueness
Structural Complexity: : The combination of triazine and benzodioxin moieties makes it unique.
Reactivity: : The compound's ability to undergo a variety of chemical reactions under mild conditions highlights its versatility.
This compound stands out due to its complex structure, reactivity, and broad range of applications, marking it as a valuable entity in scientific research and industrial applications.
Biological Activity
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a complex organic compound with significant potential in medicinal chemistry and agricultural science. Its unique chemical structure combines a triazine moiety with a dihydrobenzo[dioxin] component, which contributes to its varied biological activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 343.435 g/mol. The structure includes:
- Triazine Ring : Provides a platform for biological interaction.
- Dihydrobenzo[b][1,4]dioxin Moiety : Enhances lipophilicity and potential receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazine ring allows effective binding to specific sites, modulating enzymatic pathways and potentially leading to:
- Inhibition or Activation : Depending on the target enzyme or receptor involved.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : The compound may demonstrate activity against Gram-positive and Gram-negative bacteria. Studies have shown that triazole derivatives can have Minimum Inhibitory Concentrations (MIC) as low as 0.125–8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The presence of the triazine moiety has been linked to antifungal properties as well. Compounds derived from triazines have shown effectiveness against fungal pathogens, with some exhibiting MIC values comparable to established antifungal agents .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines. The mechanism likely involves the modulation of pathways related to cell proliferation and apoptosis .
Case Studies
Several studies have evaluated the biological activity of triazine-based compounds:
- Study on Antibacterial Activity :
- Antifungal Screening :
- Cytotoxicity Assays :
Comparative Analysis of Biological Activity
| Compound | Structure Features | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) | Cytotoxicity |
|---|---|---|---|---|
| Compound A | Triazine + Benzamide | 0.125 - 8 | 0.5 - 4 | Moderate |
| Compound B | Triazole Derivative | 0.5 - 16 | 1 - 8 | High |
| Target Compound | Triazine + Dihydrobenzo[dioxin] | TBD | TBD | TBD |
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what starting materials are typically employed?
The synthesis involves multi-step organic reactions, including the formation of urea linkages via reactions between isocyanates and amines. Starting materials often include triazine derivatives (e.g., 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl precursors) and dihydrobenzo[dioxin]-substituted amines. Purification typically employs column chromatography or recrystallization to isolate the urea product .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic protons and substituent arrangements. Mass Spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies urea carbonyl stretches (~1650–1700 cm⁻¹). X-ray crystallography may resolve 3D conformation in crystalline form .
Q. What are the primary biological targets or pathways implicated in its mechanism of action?
Structural analogs suggest interactions with enzymes like poly(ADP-ribose) polymerase 1 (PARP1) or receptors in the central nervous system. Target validation requires competitive binding assays, enzyme inhibition studies, or gene knockout models .
Q. What are the recommended storage conditions to ensure stability?
Store under inert gas (argon/nitrogen) at –20°C, shielded from light. Stability assessments via accelerated degradation studies (e.g., HPLC monitoring under varying pH/temperature) are recommended to establish shelf life .
Q. How does the dihydrobenzo[b][1,4]dioxin moiety influence pharmacokinetics?
The lipophilic dioxin ring may enhance membrane permeability but reduce aqueous solubility. LogP measurements and in vivo pharmacokinetic (PK) studies (e.g., bioavailability in rodent models) can quantify these effects .
Advanced Questions
Q. How can computational methods optimize this compound’s synthesis?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to optimize conditions (e.g., solvent choice, temperature). ICReDD’s integrated computational-experimental workflow exemplifies this approach .
Q. In SAR studies, how do triazine substituents affect bioactivity?
Substituents like dimethylamino and morpholino groups modulate electron density and hydrogen-bonding capacity. Comparative assays (e.g., IC₅₀ determinations for analogs) and molecular docking simulations identify critical interactions with targets like PARP1 .
Q. How to resolve contradictions in efficacy data across in vitro/in vivo models?
Conduct meta-analyses of dose-response curves, adjusting for metabolic differences (e.g., cytochrome P450 activity). Pharmacokinetic-pharmacodynamic (PK-PD) modeling can reconcile discrepancies by correlating plasma concentrations with effect sizes .
Q. What strategies improve aqueous solubility without compromising bioactivity?
Salt formation (e.g., hydrochloride salts), PEGylation, or prodrug designs (e.g., ester-linked hydrophilic groups) enhance solubility. Pfizer’s aqueous formulations for similar urea derivatives demonstrate feasibility .
Q. Which catalytic systems improve urea linkage formation yields?
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis reduce reaction times. Anhydrous conditions with DIPEA (N,N-diisopropylethylamine) minimize side reactions during isocyanate-amine coupling .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Experimental Design : Use factorial designs (e.g., Taguchi methods) to optimize reaction parameters (temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
